molecular formula C7H10N4O B1607787 4-Hydrazinylbenzohydrazide CAS No. 93574-69-7

4-Hydrazinylbenzohydrazide

Cat. No. B1607787
CAS RN: 93574-69-7
M. Wt: 166.18 g/mol
InChI Key: PXBYUFFVOPTCLK-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzohydrazide is a chemical compound with the molecular formula C7H9N5O. It is a hydrazine derivative and is commonly used in scientific experiments due to its unique physical and chemical properties .


Molecular Structure Analysis

The 4-Hydrazinylbenzohydrazide molecule contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

4-Hydrazinylbenzohydrazide has a molecular weight of 166.18 and a melting point between 251-254 degrees Celsius. It is a powder at room temperature .

Scientific Research Applications

1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases 4-Hydrazinylbenzohydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases . The process involves combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Post-Synthetic Modifications

Crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are followed by ex situ powder X-ray diffraction and IR-ATR methods .

Chemometric Analysis

The chemometric analysis of data from mechanochemical and vapour-mediated reactions provides insight into the reaction profiles and reaction times .

Synthesis of Azines

Azines, achieved from aldehydes and hydrazine, reversibly change colour in response to temperature changes .

Biological Activities

Hydrazide–hydrazones and quinazolin-4 (3H)-ones are very attractive compounds in medicinal chemistry due to their broad spectrum of biological activities . They possess high anti-inflammatory and analgesic activity .

Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives

In a study, twenty-three new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . These derivatives demonstrated good inhibitory activities .

Urease Inhibition

The synthesized derivatives were evaluated for in vitro urease inhibition . Two compounds were found to be more active than the standard .

Molecular Docking

To gain insight into the participation of different substituents in synthesized derivatives on the binding interactions with the urease enzyme, in silico (computer simulation) molecular modeling analysis was carried out .

Safety and Hazards

The safety data sheet for 4-Hydrazinylbenzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 4-Hydrazinylbenzohydrazide were not found in the search results, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry .

properties

IUPAC Name

4-hydrazinylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-6-3-1-5(2-4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYUFFVOPTCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368661
Record name 4-hydrazinylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylbenzohydrazide

CAS RN

93574-69-7
Record name 4-hydrazinylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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